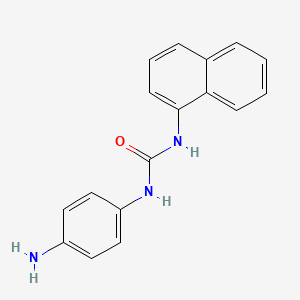

1-(4-Amino-phenyl)-3-naphthalen-1-YL-urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Amino-phenyl)-3-naphthalen-1-YL-urea is an organic compound that features a naphthalene ring and a phenyl ring connected by a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-phenyl)-3-naphthalen-1-YL-urea typically involves the reaction of 4-aminophenyl isocyanate with 1-naphthylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Reaction of Naphthalen-1-yl Isocyanate with 4-Aminophenylamine

-

Mechanism : The naphthalen-1-yl isocyanate reacts with 4-aminophenylamine via nucleophilic attack, forming the urea linkage. This is analogous to the synthesis of (2-aminophenyl)-3-(naphthalen-1-yl)urea, where o-phenylenediamine reacts with naphthyl isocyanate in dichloromethane .

-

Conditions :

Solvent and Temperature Effects

| Parameter | Optimal Conditions | Outcome |

|---|---|---|

| Solvent | Ethanol (reflux) | High yields (85–87%) |

| Dichloromethane | Moderate yields (60–70%) | |

| Temperature | Reflux (80°C) | Complete conversion |

| Room temperature | Partial conversion | |

| Equivalent | 1.5 equivalents of aldehyde | Near-complete conversion |

| 1 equivalent of aldehyde | Lower yields (~50%) |

Adapted from studies on analogous urea derivatives .

Key Challenges

-

Symmetric Urea Formation : By-products arise when excess CDI reacts with unconverted amine. Purification via recrystallization (e.g., ethanol) is critical .

-

Solubility Issues : Poor solubility of starting materials (e.g., 4-aminophenylamine) can reduce reaction efficiency .

Comparative Analysis with Structurally Similar Compounds

Scientific Research Applications

Table 1: Synthesis Conditions and Yields

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Anhydrous acetone | 60 | Moderate yield; further optimization needed |

| Mixture of dichloromethane/acetone (80/20) | 90 | Best results observed |

Anticancer Properties

Recent studies have highlighted the potential of 1-(4-Amino-phenyl)-3-naphthalen-1-YL-urea as an anticancer agent. In vitro assays have demonstrated its ability to inhibit cell proliferation across various cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis via Bcl-2 regulation |

| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |

| A549 | 12.0 | Inhibition of EGFR signaling |

| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |

These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.

Neuropharmacological Effects

In addition to its anticancer properties, there is emerging evidence supporting the compound's neuropharmacological effects. It has been evaluated for its potential to modulate the endocannabinoid system, which plays a critical role in pain modulation and addiction pathways.

Case Study: Drug-Seeking Behavior in Rats

In a study involving rats trained to self-administer cocaine, administration of the compound resulted in a significant decrease in drug-seeking behavior compared to control groups. This suggests potential applications in addiction therapy.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound reveals that modifications to its structure can significantly influence its biological activity. For instance:

- Substitution at the 4-position of the amino group enhances receptor affinity.

- Naphthalene moiety contributes to increased hydrophobic interactions, potentially enhancing anticancer activity.

Mechanism of Action

The mechanism of action of 1-(4-Amino-phenyl)-3-naphthalen-1-YL-urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

1-(4-Amino-phenyl)-3-phenyl-urea: Similar structure but lacks the naphthalene ring.

1-(4-Amino-phenyl)-3-benzyl-urea: Contains a benzyl group instead of a naphthyl group.

1-(4-Amino-phenyl)-3-pyridyl-urea: Contains a pyridyl ring instead of a naphthyl ring.

Uniqueness

1-(4-Amino-phenyl)-3-naphthalen-1-YL-urea is unique due to the presence of both a naphthalene ring and a phenyl ring connected by a urea linkage. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

1-(4-Amino-phenyl)-3-naphthalen-1-YL-urea, a compound featuring a naphthalene moiety linked to an amino-substituted phenyl group via a urea linkage, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of naphthyl isocyanate with an appropriate aniline derivative. Various synthetic routes have been explored to optimize yield and purity. For instance, one study reported using different solvents and reaction conditions to achieve a maximum yield of 90% for related compounds .

Antioxidant Properties

Several studies have assessed the antioxidant capabilities of urea derivatives, including those related to this compound. The antioxidant activity is often evaluated using methods such as DPPH, FRAP, and ABTS assays. For example, compounds similar to this compound have shown significant antioxidant activity, with some derivatives achieving IC50 values as low as 10 μM .

Antidiabetic Activity

Urea derivatives have also been investigated for their inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism. The compound exhibited moderate inhibitory activity in vitro, with IC50 values ranging from 18.65 µM to 29.01 µM for α-amylase inhibition . This suggests potential use in managing diabetes by delaying carbohydrate digestion.

Anticancer Activity

The antiproliferative effects of related urea compounds have been documented against various cancer cell lines. For instance, derivatives have shown selective cytotoxicity against breast cancer cells (MCF-7) and cervical cancer cells (HeLa), indicating their potential as anticancer agents . The mechanism often involves inducing apoptosis or inhibiting cell cycle progression.

Case Studies

A notable study focused on the structure-activity relationship (SAR) of urea derivatives demonstrated that modifications on the phenyl or naphthalene rings significantly influenced biological activity. For instance, compounds with electron-donating groups exhibited enhanced activity compared to their electron-withdrawing counterparts .

Research Findings

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of 1-(4-Amino-phenyl)-3-naphthalen-1-YL-urea?

- Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELXL for refinement and WinGX for data processing and visualization. Ensure high-resolution data collection (e.g., <1.0 Å) to resolve aromatic ring orientations and hydrogen bonding patterns. For anisotropic displacement parameters, employ the ORTEP interface to visualize thermal ellipsoids .

Q. How can researchers optimize the synthesis of this compound?

- Answer: Utilize a two-step urea-forming reaction:

React 4-aminophenyl isocyanate with 1-naphthylamine in anhydrous dichloromethane under nitrogen.

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Purify via column chromatography (yield typically 60-75%). Adjust stoichiometry (1:1.2 molar ratio) to account for amine volatility .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Answer:

- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) to confirm molecular ion peaks ([M+H]⁺ expected at ~318 m/z).

- ¹H/¹³C NMR : Look for distinct aromatic signals (δ 6.8–8.5 ppm for naphthalene protons) and urea NH peaks (δ 9.2–10.5 ppm).

- FTIR : Validate urea C=O stretch at ~1640–1680 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties relevant to biological activity?

- Answer: Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to analyze:

- Electron density distribution (HOMO-LUMO gaps) to assess redox activity.

- Electrostatic potential maps for hydrogen-bonding propensity.

- Compare results with crystallographic data (e.g., bond lengths) to validate accuracy .

Q. What strategies resolve contradictions in crystallographic data between SHELXL and alternative refinement software?

- Answer: Cross-validate refinement using Olex2 or PLATON . Check for:

- Overparameterization (e.g., R-factor >5% divergence).

- Twinning or disorder using the Rigaku Oxford Diffraction suite.

- Apply Hirshfeld surface analysis to identify weak interactions missed by automated refinement .

Q. How do researchers design structure-activity relationship (SAR) studies for this compound’s kinase inhibition potential?

- Answer:

Synthesize analogs with substituents at the 4-amino-phenyl group (e.g., halogens, methyl).

Test inhibition against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination).

Correlate activity with steric/electronic parameters from DFT .

Q. What in vitro assays assess the compound’s interaction with DNA or enzymes?

- Answer:

- Fluorescence Quenching : Measure binding to DNA (e.g., ct-DNA) via Stern-Volmer plots.

- Enzyme Inhibition : Use trypsin or chymotrypsin with a chromogenic substrate (e.g., N-benzoyl-L-tyrosine p-nitroanilide) to monitor competitive inhibition .

Q. How can researchers address discrepancies in biological activity data across studies?

- Answer: Standardize assay conditions (pH, temperature, solvent) and validate via:

- Positive Controls : Compare with known inhibitors (e.g., staurosporine for kinases).

- Dose-Response Curves : Use ≥3 replicates to minimize batch variability.

- Meta-Analysis : Cross-reference with PubChem BioAssay data .

Q. Methodological Notes

Properties

CAS No. |

37732-48-2 |

|---|---|

Molecular Formula |

C17H15N3O |

Molecular Weight |

277.32 g/mol |

IUPAC Name |

1-(4-aminophenyl)-3-naphthalen-1-ylurea |

InChI |

InChI=1S/C17H15N3O/c18-13-8-10-14(11-9-13)19-17(21)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,18H2,(H2,19,20,21) |

InChI Key |

CNDXUZFEBZCFRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=C(C=C3)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.